molecular formula C16H16O B177196 2,4,6-Trimethylbenzophenone CAS No. 954-16-5

2,4,6-Trimethylbenzophenone

Cat. No.: B177196
CAS No.: 954-16-5
M. Wt: 224.3 g/mol
InChI Key: HPAFOABSQZMTHE-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzophenone, also known as mesityl phenyl ketone, is an organic compound with the molecular formula C₁₆H₁₆O. It is a derivative of benzophenone, where three methyl groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. The process involves the reaction of mesitylene (1,3,5-trimethylbenzene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the molar ratio of reactants. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,6-Trimethylbenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-trimethylbenzophenone involves its ability to absorb ultraviolet light and generate reactive species. This property makes it an effective photoinitiator. Upon absorption of UV light, the compound undergoes a photochemical reaction, leading to the formation of free radicals. These free radicals initiate polymerization reactions by attacking monomers and forming polymer chains .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. The methyl groups increase the compound’s hydrophobicity and affect its interaction with other molecules. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .

Properties

IUPAC Name

phenyl-(2,4,6-trimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-11-9-12(2)15(13(3)10-11)16(17)14-7-5-4-6-8-14/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAFOABSQZMTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061349
Record name Methanone, phenyl(2,4,6-trimethylphenyl)-
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Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954-16-5
Record name 2,4,6-Trimethylbenzophenone
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URL https://commonchemistry.cas.org/detail?cas_rn=954-16-5
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Record name Methanone, phenyl(2,4,6-trimethylphenyl)-
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Record name Mesityl phenyl ketone
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Record name Methanone, phenyl(2,4,6-trimethylphenyl)-
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Record name Methanone, phenyl(2,4,6-trimethylphenyl)-
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Record name 2,4,6-trimethylbenzophenone
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Record name Methanone, phenyl(2,4,6-trimethylphenyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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